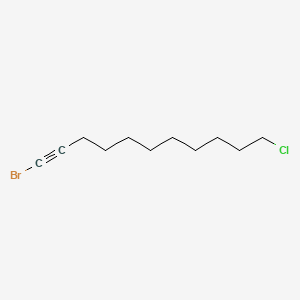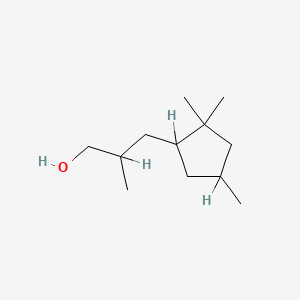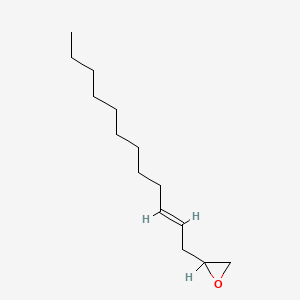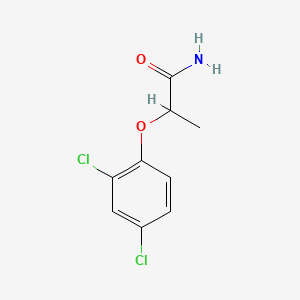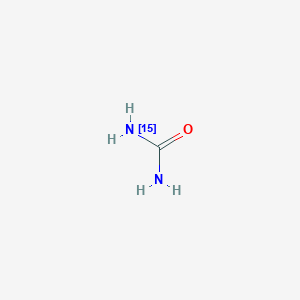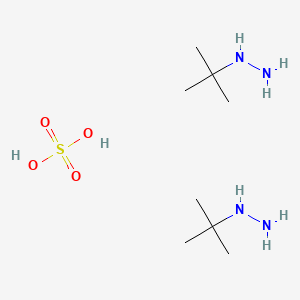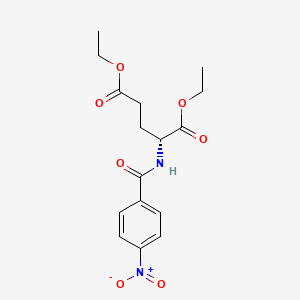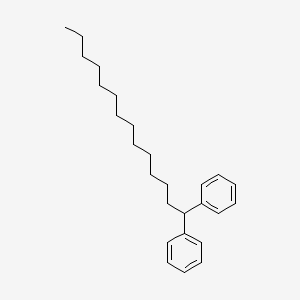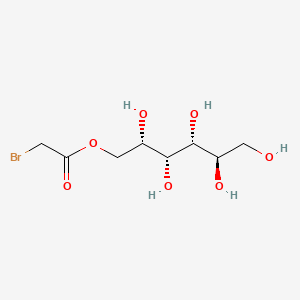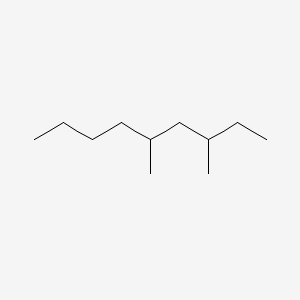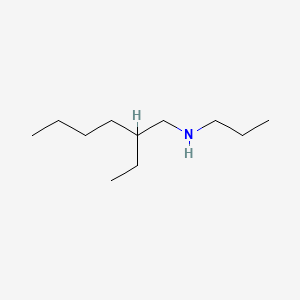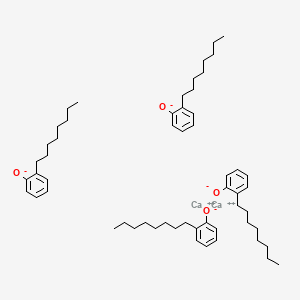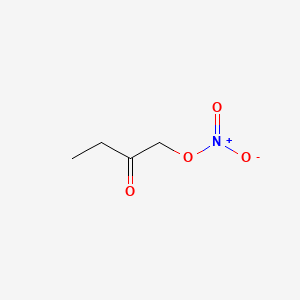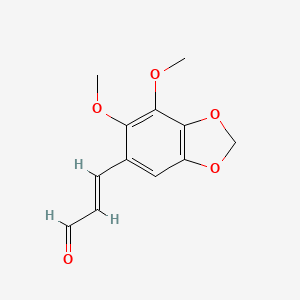
Dillapional
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dillapional is a phenylpropanoid derivative found in the stems of Foeniculum vulgareIt is known for its antimicrobial properties, particularly against Bacillus subtilis, Aspergillus niger, and Cladosporium cladosporioides . The compound has a chemical formula of C12H12O5 and is also referred to as (E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enal .
Métodos De Preparación
Dillapional can be extracted from the stems of Foeniculum vulgare using column chromatography techniques The extraction process involves the use of solvents such as chloroform to isolate the compound from the plant material
Análisis De Reacciones Químicas
Dillapional undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Dillapional has several scientific research applications:
Chemistry: It is used as a model compound in studies of phenylpropanoid derivatives and their chemical behavior.
Biology: This compound’s antimicrobial properties make it a subject of interest in microbiological studies, particularly in combating bacterial and fungal infections
Mecanismo De Acción
Dillapional exerts its antimicrobial effects by disrupting the cell membranes of bacteria and fungi, leading to cell lysis and death. It also inhibits the activity of certain detoxification enzymes, such as CYP1A2, which plays a role in the metabolism of various compounds . The molecular targets and pathways involved in this compound’s action are still under investigation, but its ability to inhibit key enzymes and cross the blood-brain barrier are significant factors .
Comparación Con Compuestos Similares
Dillapional is similar to other phenylpropanoid derivatives such as dillapiol, scopoletin, and bergapten. this compound is unique in its strong antimicrobial activity against specific strains of bacteria and fungi . Unlike dillapiol, which shows marginal antimicrobial activity, this compound is more potent and effective . Scopoletin, another compound isolated from Foeniculum vulgare, also exhibits antimicrobial properties but to a lesser extent compared to this compound .
Similar Compounds
- Dillapiol
- Scopoletin
- Bergapten
- Imperatorin
- Psolaren
This compound’s unique combination of strong antimicrobial activity and ability to cross the blood-brain barrier sets it apart from these similar compounds .
Propiedades
Número CAS |
38971-74-3 |
|---|---|
Fórmula molecular |
C12H12O5 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
(E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enal |
InChI |
InChI=1S/C12H12O5/c1-14-10-8(4-3-5-13)6-9-11(12(10)15-2)17-7-16-9/h3-6H,7H2,1-2H3/b4-3+ |
Clave InChI |
UQBPCDWQJZVCPU-ONEGZZNKSA-N |
SMILES isomérico |
COC1=C(C2=C(C=C1/C=C/C=O)OCO2)OC |
SMILES canónico |
COC1=C(C2=C(C=C1C=CC=O)OCO2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


